molecular formula C9H8F2 B3347552 1-Cyclopropyl-2,4-difluorobenzene CAS No. 1394291-34-9

1-Cyclopropyl-2,4-difluorobenzene

Cat. No. B3347552
CAS RN: 1394291-34-9
M. Wt: 154.16 g/mol
InChI Key: BFIUKBBLACSXQI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,4-difluorobenzene is a chemical compound with the molecular formula C9H8F2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms and one cyclopropyl group attached . The InChI code for this compound is 1S/C9H8F2/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 154.16 .

Scientific Research Applications

Synthesis and Reactivity

Cyclopropyl compounds are synthesized and utilized in various chemical reactions due to their unique ring strain and reactivity. Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes are significant for creating diversely substituted heterocycles and carbocycles possessing a bicyclo[4.1.0]heptane framework. These reactions offer pathways to synthesize medium-sized heterocyclic scaffolds incorporating an eight-membered ring, showcasing the versatility of cyclopropyl compounds in synthesizing complex molecular architectures (Archambeau, Miege, Meyer, & Cossy, 2015).

Ring-Opening Transformations

The study of ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride reveals the ability to afford ring-opened products bearing chlorine atoms in the 1- and 3-positions. This reactivity underscores the potential of cyclopropyl compounds in synthetic chemistry, enabling the introduction of functional groups adjacent to the cyclopropane ring (Garve, Barkawitz, Jones, & Werz, 2014).

Gold-Catalyzed Reactions

Gold-catalyzed reactions via cyclopropyl gold carbene-like intermediates highlight the utility of cyclopropyl compounds in facilitating cycloisomerizations of 1,n-enynes. These reactions lead to a variety of products by attack at the cyclopropane or the carbene carbons, illustrating the cyclopropyl group's role in expanding molecular diversity through gold-catalyzed transformations (Dorel & Echavarren, 2015).

Material Science Applications

In the realm of materials science, the study of preferential cocrystallization among Distyrylbenzene Derivatives, including those with cyclopropyl groups, demonstrates the importance of cyclopropyl-containing compounds in the development of new materials. The specific interactions and stacking behaviors of these molecules can lead to the formation of novel materials with desired properties (Bartholomew, Bu, & Bazan, 2000).

Safety and Hazards

The safety information for 1-Cyclopropyl-2,4-difluorobenzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-cyclopropyl-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIUKBBLACSXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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